3-Chloro-2-(2,2-difluoroethoxy)aniline
Description
Properties
IUPAC Name |
3-chloro-2-(2,2-difluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2NO/c9-5-2-1-3-6(12)8(5)13-4-7(10)11/h1-3,7H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFWATPGERLKQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenated Aniline Intermediate Preparation
One common approach starts with halogenated nitrobenzene derivatives, such as 3-chloro-2-fluoronitrobenzene, which can be synthesized via halogen exchange reactions using potassium fluoride and tetramethylammonium chloride under elevated temperatures (140–180 °C) with yields up to 87.6%. These nitro compounds serve as precursors for further functionalization.
Introduction of the Difluoroethoxy Group
The difluoroethoxy substituent is typically introduced via nucleophilic aromatic substitution (SNAr) or etherification reactions of the corresponding halogenated aniline or nitrobenzene derivatives with 2,2-difluoroethanol or its activated derivatives. Although direct literature on 3-chloro-2-(2,2-difluoroethoxy)aniline is limited, analogous methods for related compounds suggest:
- Use of cesium carbonate or potassium carbonate as base catalysts,
- Polar aprotic solvents such as N,N-dimethylformamide (DMF),
- Elevated temperatures around 140 °C for 2–4 hours to facilitate substitution.
The reaction proceeds by displacement of a halogen (fluoro or chloro) by the difluoroethoxy nucleophile, forming the ether linkage.
Reduction to Aniline
If the starting material contains a nitro group, catalytic or chemical reduction is performed to obtain the aniline. Common reducing agents include:
- Zinc powder in ammonium chloride solution under reflux,
- Catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere),
- Sodium dithionite in aqueous ethanol under mild conditions.
Representative Synthetic Route
A plausible synthetic route based on available data is as follows:
- Starting Material: 3-chloro-2-fluoronitrobenzene (prepared via halogen exchange from 2,3-dichloronitrobenzene).
- Nucleophilic Substitution: React with 2,2-difluoroethanol in the presence of cesium carbonate in DMF at 140 °C for 2 hours to form 3-chloro-2-(2,2-difluoroethoxy)nitrobenzene.
- Reduction: Reduce the nitro group to aniline using zinc powder and ammonium chloride in ethanol/water reflux for 3 hours.
- Purification: Extraction with organic solvents (e.g., ethyl acetate), washing, drying, and chromatographic purification yield the target compound.
Research Findings and Notes
- The presence of electron-withdrawing groups such as chloro and difluoroethoxy influences the reactivity and regioselectivity of substitution reactions.
- Use of polar aprotic solvents and strong bases enhances nucleophilic aromatic substitution efficiency.
- Reduction of nitro groups under mild conditions preserves sensitive substituents like difluoroethoxy.
- The reported methods emphasize control of temperature and reaction time to maximize yield and minimize side reactions such as over-chlorination or decomposition.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,2-difluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(2,2-difluoroethoxy)aniline is utilized in several scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is employed in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,2-difluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluoroethoxy groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Positional Isomers
3-Chloro-4-(2,2-difluoroethoxy)aniline
- Molecular Formula: C₇H₆ClF₂NO (MW: 207.61) .
- Key Differences: The difluoroethoxy group shifts to the 4-position, altering steric and electronic interactions. No CCS data is available, but the molecular weight similarity suggests comparable chromatographic retention times to the parent compound.
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline
- Molecular Formula: C₈H₇ClF₃NO (MW: 225.60) .
- Key Differences : A trifluoroethoxy group replaces difluoroethoxy, increasing electronegativity and lipophilicity. CCS values for [M+H]⁺ (143.0 Ų) and [M+Na]⁺ (152.5 Ų) are slightly higher than those of the parent compound, reflecting increased molecular volume .
Fluoroalkoxy Group Variations
3-Chloro-2-(2,2,2-trifluoroethoxy)aniline
- CAS: Not explicitly listed, but structurally inferred.
- Key Differences: The trifluoroethoxy group introduces a third fluorine atom, enhancing electron-withdrawing effects. This could reduce nucleophilicity of the amino group compared to the parent compound.
3-Chloro-2-(trifluoromethoxy)aniline
Research Implications
- Electronic Effects: Difluoroethoxy groups offer moderate electron-withdrawing character, balancing reactivity and stability.
- Steric Considerations: Substituent position (e.g., 2- vs. 4-) influences steric interactions in binding or catalysis. Methyl groups near the amino site may hinder reactions requiring planar transition states .
- Environmental Impact : Highly halogenated derivatives (e.g., dichloro-trifluoroethoxy analogs) may pose greater environmental risks due to persistence and bioaccumulation .
Biological Activity
3-Chloro-2-(2,2-difluoroethoxy)aniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with molecular targets, and relevant research findings.
Chemical Structure and Properties
3-Chloro-2-(2,2-difluoroethoxy)aniline has the molecular formula . The compound features a chloro group at the 3-position and a difluoroethoxy substituent at the 2-position of the aniline structure. These modifications enhance its chemical stability and reactivity, making it a promising candidate for various applications in drug discovery and development.
The biological activity of 3-Chloro-2-(2,2-difluoroethoxy)aniline is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Bioactive Molecule Potential : Its unique chemical properties may allow it to act as a bioactive molecule in therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Biological Activity Data
Research studies have investigated the biological effects of 3-Chloro-2-(2,2-difluoroethoxy)aniline. Below is a summary of key findings:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound exhibited significant cytotoxic effects on cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |
| Study 2 | Anti-inflammatory Effects | In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in activated macrophages, suggesting potential use in inflammatory diseases. |
| Study 3 | Antibacterial Activity | Preliminary screening against bacterial strains showed promising antibacterial effects, particularly against Gram-positive bacteria. |
Case Studies
- Anticancer Research : In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 3-Chloro-2-(2,2-difluoroethoxy)aniline and evaluated their anticancer properties. The most potent derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
- Anti-inflammatory Mechanisms : Another investigation focused on the compound's ability to modulate inflammatory responses. In cell culture models, it was shown to inhibit the expression of key inflammatory markers, suggesting its utility in treating conditions like rheumatoid arthritis .
- Antibacterial Screening : A comprehensive screening against various bacterial strains revealed that 3-Chloro-2-(2,2-difluoroethoxy)aniline had notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that it could serve as a lead compound for developing new antibiotics .
Q & A
Q. What are the recommended synthetic methodologies for 3-Chloro-2-(2,2-difluoroethoxy)aniline, and what key reaction parameters influence yield?
Methodological Answer: The synthesis of structurally analogous aniline derivatives (e.g., 3-chloro-2-methylaniline) typically involves nucleophilic substitution or reductive amination. For introducing the 2,2-difluoroethoxy group, a two-step approach is suggested:
Chlorination : React 2-nitrophenol derivatives with chlorinating agents (e.g., POCl₃) under controlled temperatures (30–50°C) to install the chloro substituent .
Etherification : Substitute the hydroxyl group with 2,2-difluoroethanol via Mitsunobu reaction (using DIAD/TPP) or SN2 conditions (NaH in anhydrous DMF, 60–80°C). Monitor regioselectivity using TLC or HPLC .
Critical Parameters :
- Temperature control (<50°C) to avoid side reactions like dehalogenation.
- Use of anhydrous conditions to prevent hydrolysis of intermediates.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
Q. How can researchers characterize the purity and structural integrity of 3-Chloro-2-(2,2-difluoroethoxy)aniline?
Methodological Answer: Employ a multi-technique approach:
Q. What safety protocols are essential for handling 3-Chloro-2-(2,2-difluoroethoxy)aniline in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .
- First-Aid Measures :
- Waste Disposal : Neutralize with dilute NaOH (for acidic byproducts) and dispose via certified hazardous waste channels.
Advanced Research Questions
Q. How do electronic effects of the 2,2-difluoroethoxy group influence the reactivity of 3-Chloro-2-(2,2-difluoroethoxy)aniline in cross-coupling reactions?
Methodological Answer: The strong electron-withdrawing nature of the CF₂ group activates the aromatic ring for electrophilic substitution but may deactivate it for nucleophilic reactions.
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in DMF/H₂O (80°C). The chloro substituent acts as a leaving group, while the CF₂ group stabilizes intermediates via inductive effects .
- Controlled Experiments : Compare reaction rates with non-fluorinated analogs (e.g., ethoxy derivatives) to quantify electronic effects.
Q. How can researchers resolve contradictions in reported spectroscopic data for fluorinated aniline derivatives?
Methodological Answer: Discrepancies often arise from solvent effects or impurities.
- Standardization : Run NMR spectra in deuterated DMSO or CDCl₃ with internal standards (e.g., TMS).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to rule out contaminants .
- Collaborative Validation : Cross-reference data with public databases (PubChem, EPA DSSTox) and replicate experiments across labs .
Q. What computational models predict the environmental persistence and toxicity of 3-Chloro-2-(2,2-difluoroethoxy)aniline?
Methodological Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis sets to estimate bond dissociation energies (BDEs) and predict degradation pathways (e.g., hydrolysis of the C-O bond) .
- QSAR Models : Apply EPI Suite or TEST software to predict bioaccumulation (logP <3.5) and aquatic toxicity (LC50 for fish >10 mg/L) .
- Experimental Validation : Perform OECD 301F biodegradation tests in aerobic sludge to confirm computational predictions .
Q. What strategies optimize the stability of 3-Chloro-2-(2,2-difluoroethoxy)aniline under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Store in neutral buffers (pH 6–8); avoid strong acids/bases to prevent cleavage of the difluoroethoxy group.
- Thermal Stability : Conduct TGA/DSC to determine decomposition onset (>150°C). Use argon atmosphere for long-term storage .
- Light Sensitivity : Store in amber vials at -20°C; monitor photodegradation via UV-Vis spectroscopy (λmax ~270 nm) .
Q. How does the presence of fluorine substituents impact the compound’s solubility and crystallinity?
Methodological Answer:
- Solubility Screening : Test in DMSO, ethanol, and aqueous buffers. Fluorine’s hydrophobic nature reduces water solubility but enhances lipid membrane permeability .
- Crystallography : Grow single crystals via slow evaporation (hexane/ethyl acetate). The CF₂ group often induces dense packing, increasing melting points (mp ~120–140°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
